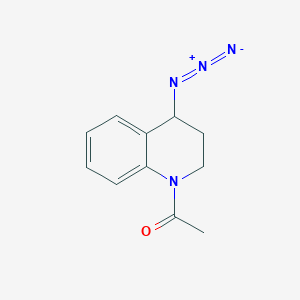
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone is a fascinating chemical compound with diverse applications in scientific research. This compound holds immense potential as a versatile building block for synthesizing novel compounds and exploring their biological activities. It is part of the quinoline family, which is known for its significant role in medicinal chemistry and industrial applications .
Métodos De Preparación
The synthesis of 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone involves several steps, typically starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods: These classical synthesis protocols are widely used for constructing the principal quinoline scaffold.
Transition metal-catalyzed reactions: These reactions are useful for the construction and functionalization of the quinoline scaffold.
Metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols: These methods are also employed to synthesize and functionalize quinoline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution reactions: Common reagents and conditions used in these reactions include palladium(II) acetate, bidentate ligands, and soluble bases like triethylamine.
Cyclization reactions: These reactions can form complex ring structures, further diversifying the compound’s chemical properties.
Major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone has numerous applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing novel compounds.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their medicinal properties, and this compound is no exception.
Industry: The compound’s unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is likely to interact with cellular proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone can be compared with other quinoline derivatives, such as:
Quinoline: A well-known nitrogenous tertiary base with significant medicinal and industrial applications.
Pyrazoloquinoline derivatives: These compounds have been studied for their pharmacological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and potential for further functionalization.
Propiedades
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
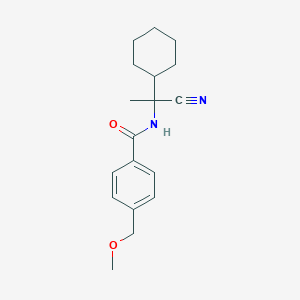
![N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2607139.png)
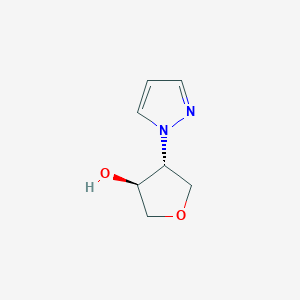
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
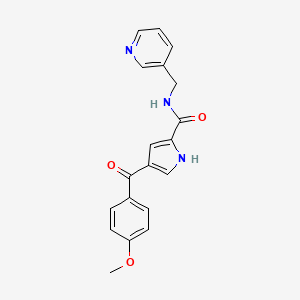
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
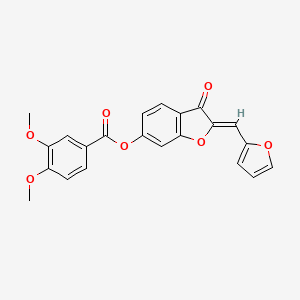

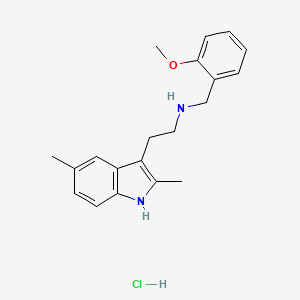
![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![(2E)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
